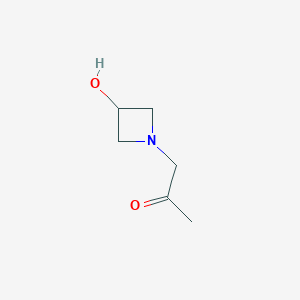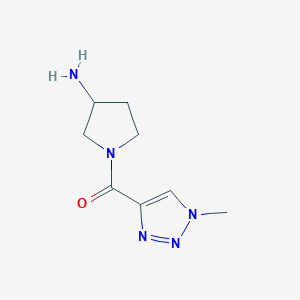
1-(2,4-Dimethylphenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is a synthesized compound with a wide range of scientific applications. It is a small molecule with a molecular weight of 198.25 g/mol and a melting point of 73-76°C. This compound is known to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the brain. It is also known to have a positive effect on the activity of the enzyme serine protease, which is involved in the breakdown of proteins.
Wissenschaftliche Forschungsanwendungen
Overview of Chemical Applications
1-(2,4-Dimethylphenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one has been studied in various scientific contexts due to its unique chemical structure. While the direct research on this specific compound is limited, insights can be drawn from studies on structurally related compounds and chemical processes.
Lignin Model Compound Studies
Research by Yokoyama (2015) discusses the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group presence and hydride transfer mechanisms. This work provides insights into the chemical behavior of structurally complex compounds, potentially offering a framework for understanding similar compounds like 1-(2,4-Dimethylphenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one in lignin-related applications T. Yokoyama, 2015.
Flame Retardants
Zuiderveen et al. (2020) reviewed the occurrence of novel brominated flame retardants (NBFRs) in various environments, emphasizing the need for further research on their occurrence, environmental fate, and toxicity. While the compound isn't directly referenced, understanding the behavior and impact of structurally similar compounds, especially in terms of environmental interaction and toxicity, can be crucial E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020.
Antifungal Pharmacophore Sites
Kaddouri et al. (2022) explored the structure-activity relationship (SAR) interpretations for pharmacophore site predictions against Fusarium oxysporum, a pathogen causing Bayoud disease. Understanding the pharmacophore sites and SAR in related compounds can inform the design and application of 1-(2,4-Dimethylphenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one in antifungal contexts Y. Kaddouri, R. Benabbes, Sabir Ouahhoud, M. Abdellattif, B. Hammouti, R. Touzani, 2022.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-12(10(2)5-9)13(16)8-14-6-11(15)7-14/h3-5,11,15H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVAOEAXOUEUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2CC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















